3-(4-Chlorophenyl)imino-1-[(2,6-dichlorophenyl)methyl]indol-2-one
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Overview
Description
3-(4-Chlorophenyl)imino-1-[(2,6-dichlorophenyl)methyl]indol-2-one is a useful research compound. Its molecular formula is C21H13Cl3N2O and its molecular weight is 415.7. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antitumor Activities
A study by Singh et al. (2014) details the synthesis of imines, including those with a 4-chlorophenyl group, from N-methyl-1H-indole-3-carboxaldehyde. These compounds demonstrated significant biological activities, particularly in antibacterial, antifungal, and antitumor assays. The imine with a 4-chlorophenyl group showed potent antitumor activity and brine shrimp lethality, indicating its potential in medical research for cancer treatment (Singh, Al-Kahraman, Mpadi, & Yasinzai, 2014).
Optoelectronic Properties and Computational Studies
Ashfaq et al. (2022) conducted a comprehensive study on two imine compounds, exploring their molecular structure, optoelectronic properties, and bioactivity through a combination of quantum chemical and molecular docking methods. The study's findings offer insights into the potential of these compounds in applications such as material science and drug development (Ashfaq et al., 2022).
Structural and Electronic Properties
Julie et al. (2021) investigated the structural, wavefunctional, and electronic properties of a similar compound in different solvent atmospheres. Their research provides valuable information on the reactivity and interaction of these compounds with various solvents, which is critical for their application in chemical synthesis and material science (Julie et al., 2021).
Enantioselective Synthesis in Organic Chemistry
Gao, Xu, and Shi (2015) developed a chiral phosphine-catalyzed asymmetric aza-Morita–Baylis–Hillman reaction, which included the synthesis of indole-derived sulfonyl imines. This study contributes to the field of organic chemistry, particularly in the synthesis of complex organic molecules with potential pharmaceutical applications (Gao, Xu, & Shi, 2015).
Future Directions
Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The development of novel dual- or multi-target antidepressants is a significant area of study in the discipline . The expectation is that advances in our understanding of the chemical biology important to these compounds might increase the use and exploration of new ideas for the improvement in practical approaches to advance medicinal chemistry .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
Indole derivatives are known to interact with their targets and cause changes that lead to various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it can be inferred that multiple biochemical pathways could potentially be affected.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound could potentially have diverse molecular and cellular effects.
Properties
IUPAC Name |
3-(4-chlorophenyl)imino-1-[(2,6-dichlorophenyl)methyl]indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl3N2O/c22-13-8-10-14(11-9-13)25-20-15-4-1-2-7-19(15)26(21(20)27)12-16-17(23)5-3-6-18(16)24/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCMLDZIFBZVLKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=CC=C(C=C3)Cl)C(=O)N2CC4=C(C=CC=C4Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.